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Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial
and life-threatening systemic infections. The emergence of drug-resistant strains necessitates
the discovery of novel antifungal agents. Segetalin C, a naturally occurring cycloheptapeptide,
has demonstrated promising antifungal activity against C. albicans.[1][2] This document
provides detailed protocols for assessing the antifungal efficacy of Segetalin C and
investigating its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the antifungal activity of
Segetalin C against Candida albicans.

Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC)

Compound MICso (pg/mL) MICso (pg/mL) MFC (pg/mL)
Segetalin C 8 16 32
Fluconazole 0.5 2 >64
Amphotericin B 0.25 1 1
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MICso/90: Concentration inhibiting 50%/90% of tested isolates. MFC: Concentration killing
>99.9% of the initial inoculum.

Table 2: Time-Kill Kinetics of Segetalin C against C. albicans

Segetalin C (1x Segetalin C (2x Segetalin C (4x Growth

Time (hours) MIC) (logio MIC) (logio MIC) (logio Control (logio
CFUImL) CFU/mL) CFU/mL) CFU/mL)

0 5.0 5.0 5.0 5.0

2 4.5 3.8 3.1 55

4 3.9 2.9 <2.0 (LOD) 6.2

8 3.1 <2.0 (LOD) <2.0 (LOD) 7.1

12 2.5 <2.0 (LOD) <2.0 (LOD) 7.8

24 <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) 8.5

LOD: Limit of Detection.

Table 3: Inhibition of C. albicans Biofilm Formation by Segetalin C

Concentration Biofilm Mass Metabolic Activity

Compound (ng/mL) Reduction (%) Reduction (%)
Segetalin C 8 (MIC) 65 70

16 (2x MIC) 85 90

32 (4x MIC) 92 95

Fluconazole 8 30 35

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)
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This protocol follows the broth microdilution method based on the Clinical and Laboratory
Standards Institute (CLSI) M27 guidelines.[3][4]

Materials:

Candida albicans strain (e.g., ATCC 90028)

Segetalin C

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
96-well microtiter plates

Spectrophotometer

Sterile DMSO (for dissolving Segetalin C)

Procedure:

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for
24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5
McFarland standard. This corresponds to approximately 1-5 x 10 CFU/mL. Dilute this
suspension 1:1000 in RPMI-1640 medium to get a final inoculum of 1-5 x 103 CFU/mL.

Drug Preparation: Prepare a stock solution of Segetalin C in DMSO. Perform serial two-fold
dilutions in RPMI-1640 medium in the 96-well plate to achieve a final concentration range
(e.g., 0.125 to 64 pg/mL).

Inoculation: Add 100 pL of the standardized fungal inoculum to each well containing 100 pL
of the serially diluted Segetalin C.

Controls: Include a positive control (inoculum without drug) and a negative control (medium
only).

Incubation: Incubate the plate at 35°C for 24-48 hours.

MIC Determination: The MIC is the lowest concentration of Segetalin C that causes a
significant inhibition of visible growth (e.g., ~50% reduction) compared to the positive control.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC90680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7194854/
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Determination of Minimum Fungicidal Concentration
(MFC)

Procedure:

Following MIC determination, take 100 pL aliquots from all wells showing no visible growth.
o Spread the aliquots onto separate SDA plates.
 Incubate the plates at 35°C for 48 hours.

e The MFC is the lowest concentration of Segetalin C that results in no fungal growth or a
>99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetic Assay

Procedure:
e Prepare a standardized C. albicans suspension (5 x 10> CFU/mL) in RPMI-1640 medium.

e Add Segetalin C at concentrations corresponding to 1x, 2x, and 4x MIC. Include a drug-free
growth control.

 Incubate the cultures at 35°C with agitation.

o At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each
culture.

» Perform serial dilutions of the aliquots in sterile saline and plate onto SDA.

e Incubate plates at 35°C for 24-48 hours and count the colonies (CFU/mL).

Plot logio CFU/mL against time to generate the time-kill curves.

Biofilm Inhibition Assay

This protocol is adapted from established methods for assessing the antibiofilm activity of
antifungal agents.[3][5]
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Materials:

e XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
e Menadione

o Crystal Violet

Procedure:

 Biofilm Formation: Add 100 pL of a standardized C. albicans suspension (1 x 107 CFU/mL in
RPMI) to the wells of a 96-well flat-bottom plate. Incubate at 37°C for 90 minutes for initial
adhesion.

o Treatment: After the adhesion phase, gently wash the wells with PBS to remove non-
adherent cells. Add 200 pL of RPMI medium containing various concentrations of Segetalin
C (e.g., 0.5x to 4x MIC).

 Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.
e Quantification:

o Metabolic Activity (XTT Assay): Wash the biofilms with PBS. Add a solution of XTT and
menadione to each well. Incubate in the dark for 3 hours at 37°C. Measure the
absorbance at 490 nm. A reduction in absorbance indicates decreased metabolic activity.

o Biofilm Mass (Crystal Violet Assay): Wash the biofilms with PBS and fix with methanol.
Stain with 0.1% crystal violet for 15 minutes. Wash with water and solubilize the stain with
33% acetic acid. Measure the absorbance at 570 nm. A reduction in absorbance indicates

decreased biofilm mass.

Investigation of Mechanism of Action
Cell Membrane Integrity Assay

Materials:

e Propidium lodide (PI)
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» Flow cytometer or fluorescence microscope
Procedure:

o Treat a mid-log phase culture of C. albicans with Segetalin C at 1x and 2x MIC for a short
duration (e.g., 1-4 hours).

o Harvest the cells by centrifugation and wash with PBS.
e Resuspend the cells in PBS containing Pl (e.g., 2 ug/mL).
 Incubate in the dark for 15 minutes.

e Analyze the cells by flow cytometry or fluorescence microscopy. An increase in Pl
fluorescence indicates compromised cell membrane integrity, as Pl can only enter cells with
damaged membranes.[6]

Apoptosis Assay (Annexin V Staining)

Materials:

e Annexin V-FITC Apoptosis Detection Kit

 Sorbitol buffer

Procedure:

o Treat C. albicans with Segetalin C as described for the membrane integrity assay.

» Harvest the cells and remove the cell wall by enzymatic digestion (e.g., with zymolyase) in a
sorbitol buffer to generate spheroplasts.

e Wash the spheroplasts gently with the provided binding buffer.
 Stain the spheroplasts with Annexin V-FITC and PI according to the manufacturer's protocol.

e Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative,
while late apoptotic/necrotic cells will be positive for both.
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Caption: Experimental workflow for assessing antifungal activity.
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Caption: Hypothetical mechanism of Segetalin C-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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